Chloroethene; ethene; ethenyl acetate is a complex compound that combines the properties of chloroethene (commonly known as vinyl chloride), ethene (ethylene), and ethenyl acetate (vinyl acetate). This compound is primarily recognized for its role in producing various polymers and copolymers, particularly in the manufacturing of polyvinyl chloride and ethylene-vinyl acetate copolymers.
Chloroethene is produced mainly through the thermal cracking of ethylene dichloride, while ethenyl acetate is synthesized via the reaction of acetic acid with ethylene. The combination of these compounds results in a versatile polymer used in numerous applications, including coatings, adhesives, and plastic materials .
Chloroethene; ethene; ethenyl acetate can be classified as:
The synthesis of chloroethene; ethene; ethenyl acetate typically involves several methods:
Chloroethene; ethene; ethenyl acetate has a complex molecular structure characterized by:
Chloroethene; ethene; ethenyl acetate undergoes various chemical reactions:
The mechanism of action for chloroethene; ethene; ethenyl acetate primarily revolves around its polymerization process:
The kinetics of these reactions can vary significantly based on temperature, pressure, and the presence of solvents or additives that influence radical stability and reactivity.
Chloroethene; ethene; ethenyl acetate finds extensive use in various scientific and industrial applications:
Terpolymerization of chloroethene (vinyl chloride), ethene (ethylene), and ethenyl acetate (vinyl acetate) employs complex catalytic systems to regulate monomer incorporation and sequence distribution. Two primary mechanisms dominate:
Radical Initiation Mechanisms: Free-radical polymerization remains the most industrially significant approach. Initiators like azobisisobutyronitrile (AIBN) or peroxydisulfates decompose thermally to generate radicals that attack monomer double bonds. The reactivity ratios (r₁ for chloroethene ≈1.4, r₂ for ethenyl acetate ≈0.9) favor chloroethene incorporation early in chains, creating gradient copolymers. Molecular weight is controlled by chain-transfer agents (e.g., mercaptans), which terminate growing chains while generating new radicals [8] [6].
Heterogeneous Metal Catalysis: Supported palladium-gold alloys, critical in ethenyl acetate synthesis, also facilitate terpolymerization. Palladium activates ethene and acetic acid (for in situ ethenyl acetate formation), while gold minimizes over-oxidation. Potassium acetate (KOAc) promotor enhances desorption of the ethenyl acetate intermediate. For terpolymers, this system co-polymerizes in situ-generated ethenyl acetate with gaseous chloroethene and ethene. In situ Fourier-transform infrared spectroscopy (FTIR) studies confirm adsorbed acetate intermediates on Pd sites reacting with ethylene to form surface-bound ethenyl acetate species prior to copolymerization [10] [1].
Supported Liquid-Phase Catalysis (SLPC): Thin films of molten salts (e.g., PdCl₂-CuCl₂ in KOAc) immobilized on silica enable simultaneous oxidation and polymerization. Ethylene acetoxylation to ethenyl acetate occurs within the liquid film, followed by radical copolymerization with chloroethene initiated by Cu²⁺/Cu⁺ redox cycles. This hybrid mechanism merges homogeneous reaction selectivity with heterogeneous catalyst recovery [3].
Table 1: Catalytic Systems for Terpolymerization
Catalyst Type | Key Components | Function | Byproduct Formation Risk |
---|---|---|---|
Radical Initiators | AIBN, K₂S₂O₈ | Generates primary radicals for chain growth | Low (<2% branch points) |
Pd-Au Alloys | Pd/Au (3:1), KOAc/SiO₂ | Ethylene oxidation + in situ copolymerization | Moderate (CO₂, acetaldehyde) |
SLPC Systems | PdCl₂-CuCl₂, KOAc/SiO₂ | Combined acetoxylation and polymerization | High (chlorinated residues) |
Industrial production faces three core challenges in scaling terpolymer synthesis:
Reactor Design and Heat Management:
Initiator selection dictates terpolymer microstructure, including branching, tacticity, and compositional uniformity:
Redox-Initiation for Low-Temperature Control: Systems like hydrogen peroxide-ascorbic acid operate at 25–45°C, minimizing chain-transfer to polymer. This reduces branching frequency to 3–5 branches/1000 monomer units (vs. 15–20 with thermal initiators). Low temperatures also favor syndiotactic sequences (up to 58%) in chloroethene-rich segments, enhancing thermal stability [8].
Living/Controlled Radical Polymerization (CRP): Reversible addition-fragmentation chain-transfer (RAFT) agents (e.g., xanthates) enable narrow dispersity (Đ <1.3). Chain-transfer constants (Cₜᵣ) of 2.5 for chloroethene and 0.8 for ethenyl acetate allow sequential monomer addition for tapered block structures. Dithiobenzoates require strict oxygen exclusion (<0.1 ppm), increasing operational costs by 20% [8].
Metallocene Catalysis for Stereoregularity: Ansa-zirconocene/aluminoxane systems polymerize ethene and ethenyl acetate with isoselectivity (>90% mm triads) but exhibit low activity toward chloroethene. Comonomer incorporation plateaus at 12 mol% chloroethene due to site poisoning. Hybrid approaches use metallocenes for ethene/ethenyl acetate blocks, followed by radical addition of chloroethene [6].
Table 2: Initiator Performance in Terpolymerization
Initiator System | Temperature Range | Dispersity (Ð) | Branching Frequency | Tacticity Control |
---|---|---|---|---|
Azobisisobutyronitrile | 60–80°C | 1.8–2.5 | 12–18 branches/1000 units | Atactic |
H₂O₂-Ascorbic Acid | 25–45°C | 1.6–2.0 | 3–5 branches/1000 units | Syndiotactic bias |
Xanthate (RAFT) | 70–90°C | 1.1–1.3 | <1 branch/1000 units | Controlled via temperature |
Zirconocene/MAO | 25–50°C | 1.2–1.4 | Undetectable | Isotactic (>90%) |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: